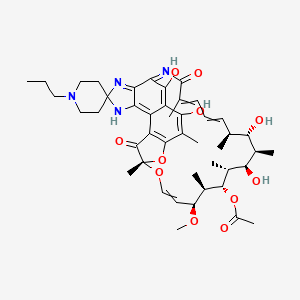

N-Desisobutyl-N-propyl Rifabutin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desisobutyl-N-propyl Rifabutin, also known as this compound, is a useful research compound. Its molecular formula is C₄₅H₆₀N₄O₁₁ and its molecular weight is 832.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Unlike mammalian RNA polymerase, which remains unaffected, bacterial RNA polymerase is disrupted by Rifabutin .

- Notably, Rifabutin’s action is selective for bacterial RNA polymerase and does not affect the mammalian enzyme .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生物活性

N-Desisobutyl-N-propyl Rifabutin is a derivative of rifabutin, an antibiotic primarily used in the treatment of tuberculosis and other mycobacterial infections. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Rifabutin and Its Derivatives

Rifabutin belongs to the rifamycin class of antibiotics, which exert their effects by inhibiting bacterial RNA synthesis. The structural modifications in this compound may influence its pharmacokinetics and biological activity compared to its parent compound. Understanding these differences is crucial for optimizing therapeutic strategies against resistant strains of bacteria.

Rifabutin acts primarily by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking RNA transcription. This mechanism is critical for its antibacterial activity against various pathogens, including:

- Mycobacterium tuberculosis

- Mycobacterium avium complex

- Staphylococcus spp. (in some resistant strains)

Recent studies indicate that this compound may have enhanced efficacy against certain resistant strains due to improved cellular uptake mechanisms mediated by specific transport proteins .

In Vitro Activity

Research has shown that this compound exhibits potent in vitro activity against a range of carbapenem-resistant Acinetobacter baumannii isolates. A study involving 293 clinical isolates revealed that the minimum inhibitory concentration (MIC) values for rifabutin were significantly lower in nutrient-limited media compared to standard testing conditions, suggesting that environmental factors play a crucial role in its efficacy .

| Isolate Type | MIC Range (mg/L) | Percentage Susceptible |

|---|---|---|

| Population 1 | <0.125 | 72% |

| Population 2 | ≥0.125 to <16 | 27% |

| Population 3 | ≥16 | 1% |

This table summarizes the susceptibility profiles observed in various populations of A. baumannii, indicating a substantial portion remains susceptible to this compound under specific conditions.

Case Series on Staphylococcal Infections

A notable case series evaluated the use of rifabutin in patients with staphylococcal prosthetic infections. The findings suggested that rifabutin could serve as an effective alternative to rifampin, particularly in cases where patients exhibited resistance or intolerance to conventional therapies .

- Patient Demographics : Seven patients with confirmed staphylococcal infections.

- Treatment Regimen : Combination therapy including this compound.

- Outcomes : Significant improvement in infection control and reduction in bacterial load.

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has been studied extensively, particularly in co-infected populations such as those with HIV and tuberculosis. Key findings include:

特性

IUPAC Name |

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBPDPKBORJVAA-CTRLBJGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。